methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 887360-14-7
VCID: VC7808881
InChI: InChI=1S/C18H17NO3/c1-21-18(20)17-11-14-7-8-15(12-16(14)19-17)22-10-9-13-5-3-2-4-6-13/h2-8,11-12,19H,9-10H2,1H3
SMILES: COC(=O)C1=CC2=C(N1)C=C(C=C2)OCCC3=CC=CC=C3
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol

methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

CAS No.: 887360-14-7

Cat. No.: VC7808881

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate - 887360-14-7

Specification

CAS No. 887360-14-7
Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
IUPAC Name methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Standard InChI InChI=1S/C18H17NO3/c1-21-18(20)17-11-14-7-8-15(12-16(14)19-17)22-10-9-13-5-3-2-4-6-13/h2-8,11-12,19H,9-10H2,1H3
Standard InChI Key QNJMXXUSLJRYLE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(N1)C=C(C=C2)OCCC3=CC=CC=C3
Canonical SMILES COC(=O)C1=CC2=C(N1)C=C(C=C2)OCCC3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Characteristics

The molecular formula of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is C₁₈H₁₇NO₃, with a molar mass of 295.33 g/mol . The indole core is substituted at the 2-position by a methyl ester (–COOCH₃) and at the 6-position by a 2-phenylethoxy group (–OCH₂CH₂C₆H₅). Key structural features include:

  • SMILES: O=C(OC)C1=CC=2C=CC(OCCC=3C=CC=CC3)=CC2N1

  • InChI Key: QNJMXXUSLJRYLE-UHFFFAOYSA-N

The planar indole ring system facilitates π-π interactions, while the phenylethoxy side chain enhances lipophilicity, influencing its pharmacokinetic properties.

Synthetic Routes and Optimization

Hemetsberger–Knittel Indole Synthesis

A common method for synthesizing indole-2-carboxylates involves the Hemetsberger–Knittel reaction, as demonstrated in the preparation of analogous compounds . This two-step process includes:

  • Knoevenagel Condensation: Reaction of methyl 2-azidoacetate with substituted benzaldehydes to form azidocinnamates.

  • Thermolytic Cyclization: Thermal decomposition of azides to generate the indole ring .

For methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, introducing the phenylethoxy group likely occurs via nucleophilic substitution or Mitsunobu reaction at the 6-position post-cyclization.

Esterification of Indole Carboxylic Acids

An alternative route involves esterification of 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid using methanol and catalytic acid (e.g., H₂SO₄) . This method mirrors the synthesis of methyl 5-methoxy-1H-indole-2-carboxylate, yielding high purity products (96% yield) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight295.33 g/mol
LogP (Predicted)~3.2 (estimated via analogs)
SolubilityLow aqueous solubility
Melting PointNot reported (analogs: 450K)

The compound’s low solubility in water suggests compatibility with organic solvents like DMF or DCM for further reactions .

Applications in Drug Discovery

Intermediate for Polyheterocycles

This compound serves as a precursor in multicomponent reactions (MCRs) to synthesize indolo[3,2-c]quinolinones, which are explored for kinase inhibition . Palladium-catalyzed cyclization reactions (e.g., with Pd(OAc)₂/Cu(OAc)₂) enable rapid diversification .

Prodrug Development

The methyl ester can be hydrolyzed to the carboxylic acid in vivo, offering tunable pharmacokinetics. For instance, saponification of methyl indole-6-carboxylate using LiOH yields the acid with 88–95% efficiency .

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